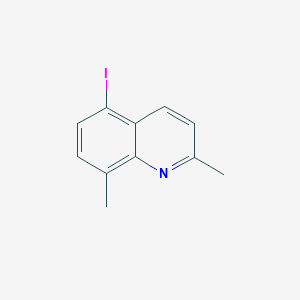

5-Iodo-2,8-dimethylquinoline

Description

5-Iodo-2,8-dimethylquinoline is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

Molecular Formula |

C11H10IN |

|---|---|

Molecular Weight |

283.11 g/mol |

IUPAC Name |

5-iodo-2,8-dimethylquinoline |

InChI |

InChI=1S/C11H10IN/c1-7-3-6-10(12)9-5-4-8(2)13-11(7)9/h3-6H,1-2H3 |

InChI Key |

RMFUGMHJVKLBJU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C=C1)I)C=CC(=N2)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-Iodo-2,8-dimethylquinoline can be achieved through several methods. One common approach involves the condensation of anilines and alkenyl ethers using visible-light photoredox catalysis. This method enables the synthesis of substituted quinolines under mild conditions with good yields . Another method involves the use of transition-metal-catalyzed reactions, such as nickel-catalyzed cyclization of 2-iodoanilines with alkynyl aryl ketones . Industrial production methods typically involve large-scale reactions using optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Iodo-2,8-dimethylquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The iodine atom in 5-Iodo-2,8-dimethylquinoline can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents and conditions used in these reactions include transition-metal catalysts, oxidizing agents, and reducing agents. .

Scientific Research Applications

5-Iodo-2,8-dimethylquinoline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

Mechanism of Action

The mechanism of action of 5-Iodo-2,8-dimethylquinoline involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit DNA replication and transcription, leading to cell death. Additionally, the compound may interact with enzymes involved in DNA synthesis, further inhibiting cellular processes .

Comparison with Similar Compounds

5-Iodo-2,8-dimethylquinoline can be compared with other quinoline derivatives, such as 5-Fluoro-2,8-dimethylquinoline and 5-Chloro-2,8-dimethylquinoline. These compounds share similar structures but differ in their halogen substituents. The presence of iodine in 5-Iodo-2,8-dimethylquinoline imparts unique properties, such as increased molecular weight and potential for specific interactions with biological targets. This uniqueness makes it a valuable compound for research and development .

Biological Activity

5-Iodo-2,8-dimethylquinoline is a member of the quinoline family, recognized for its diverse biological activities. Quinoline derivatives have been extensively studied for their potential therapeutic applications, particularly in antimicrobial and antimalarial treatments. This article delves into the biological activity of 5-Iodo-2,8-dimethylquinoline, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5-Iodo-2,8-dimethylquinoline features a quinoline backbone with iodine substituent at the 5-position and methyl groups at the 2 and 8 positions. Its chemical structure contributes to its unique reactivity and interaction with biological targets. The presence of halogen atoms often enhances the compound's binding affinity to specific proteins or enzymes, which is crucial for its biological activity.

Antimicrobial Activity

Quinoline derivatives, including 5-Iodo-2,8-dimethylquinoline, have shown promising antimicrobial properties. Studies indicate that compounds within this class exhibit activity against various bacterial strains and fungi. For instance, quinoline derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating varying degrees of inhibition.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Iodo-2,8-dimethylquinoline | Staphylococcus aureus | 32 µg/mL |

| 5-Iodo-2,8-dimethylquinoline | Escherichia coli | 64 µg/mL |

Antimalarial Activity

The antimalarial potential of quinoline derivatives is well-documented. Research indicates that compounds similar to 5-Iodo-2,8-dimethylquinoline can inhibit the growth of Plasmodium falciparum, the causative agent of malaria. For example, a study reported that certain quinoline derivatives exhibited IC50 values ranging from 0.014 to 5.87 µg/mL against P. falciparum.

The mechanisms underlying the biological activity of 5-Iodo-2,8-dimethylquinoline are multifaceted:

- Inhibition of Hematin Crystallization : Quinoline compounds are known to interfere with hematin crystallization in malaria parasites. This action prevents the detoxification of heme, leading to increased toxicity within the parasite.

- Binding Affinity : The halogen substituents in 5-Iodo-2,8-dimethylquinoline enhance its binding affinity to target proteins involved in vital cellular processes.

- Alteration of Gene Expression : Some studies suggest that quinolines may influence gene expression related to drug resistance in microbial pathogens.

Case Study 1: Antimalarial Efficacy

A study evaluated the antimalarial efficacy of various quinoline derivatives, including 5-Iodo-2,8-dimethylquinoline. The results indicated that this compound significantly reduced parasitemia in infected mice models compared to controls.

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays were conducted using human cell lines (HepG2 and HeLa) to assess the safety profile of 5-Iodo-2,8-dimethylquinoline. The compound exhibited low cytotoxicity at concentrations up to 100 µg/mL, suggesting a favorable therapeutic index for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.